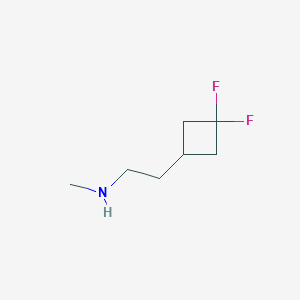
1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
“1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde” is a complex organic compound. It contains a tetrahydro-2H-pyran ring, which is a six-membered heterocyclic compound containing an oxygen atom . It also contains a pyrazole ring, which is a five-membered ring containing two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of 2H-pyrans has been extensively studied . Various synthetic methods have been reported in the literature, including oxa-electrocyclization, Knoevenagel condensation, propargyl Claisen rearrangement, and cycloisomerization .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
The tetrahydro-2H-pyran ring is a common structural motif in many natural products and is used as a key intermediate in synthesizing complex heterocyclic compounds . The presence of the pyrazole and aldehyde functional groups in the compound allows for further chemical transformations, making it a valuable precursor in the synthesis of diverse heterocyclic structures that have potential biological activity.
Medicinal Chemistry Research
In medicinal chemistry, the aldehyde group can be utilized in reactions such as reductive aminations to synthesize novel amine derivatives . These derivatives can be screened for pharmacological activities, contributing to the discovery of new therapeutic agents.
Agricultural Chemistry
The pyrazole moiety is known for its role in the development of agrochemicals. It can be incorporated into compounds that act as herbicides, insecticides, or fungicides. The research into such applications often aims to enhance crop protection and yield .
Material Science
The compound’s ability to form stable heterocycles makes it a candidate for creating novel materials. For instance, it could be used in the development of organic semiconductors or as a building block for polymers with specific properties like increased thermal stability or unique electronic characteristics .
Environmental Science Applications
In environmental science, this compound could be explored for its potential use in the remediation of pollutants. Its chemical structure might interact with certain environmental contaminants, facilitating their breakdown or removal .
Biochemical Research
The structural features of “1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde” make it a suitable candidate for biochemical studies, particularly in understanding enzyme-substrate interactions or as a scaffold for developing enzyme inhibitors that could regulate biochemical pathways .
Pharmacology
In pharmacology, the compound’s diverse functional groups allow for the exploration of its interaction with biological targets. It could be used to study drug-receptor interactions or to develop assays for screening potential drug candidates .
Mécanisme D'action
Target of Action
The compound contains a pyran ring and a pyrazole ring. Pyran derivatives have been known to exhibit a broad spectrum of biological and pharmaceutical properties such as anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc . Pyrazole derivatives also have a wide range of pharmacological activities.
Propriétés
IUPAC Name |
1-(oxan-3-ylmethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-7-10-4-11-12(6-10)5-9-2-1-3-14-8-9/h4,6-7,9H,1-3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQCRESKFLTNCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



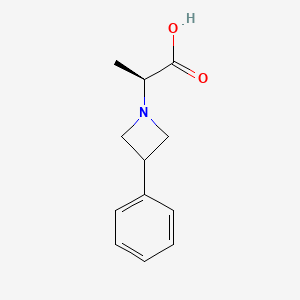

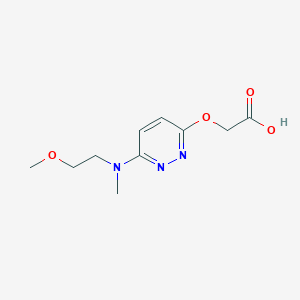
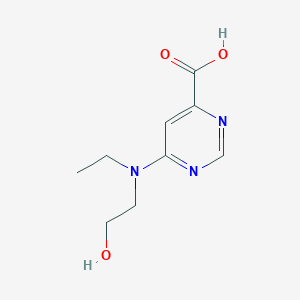
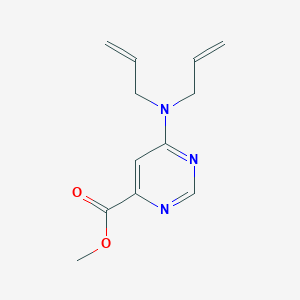



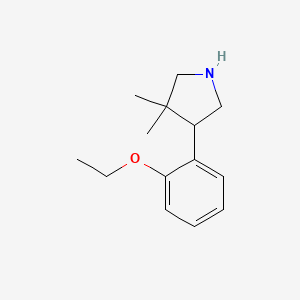
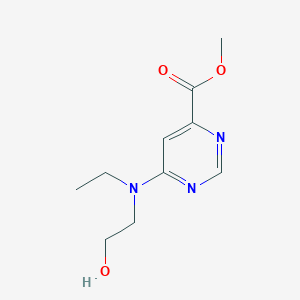
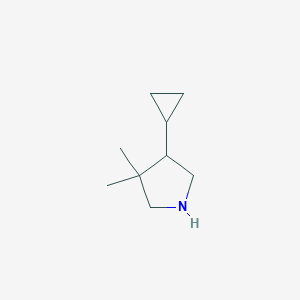
![N-ethyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1480413.png)
![Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480416.png)
